4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The molecule is substituted with various functional groups including a carboxamide group, a methyl group, and a nicotinoyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of different precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry can be used to characterize the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiophene derivatives can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Metabolic Pathway Insights
N'-methyl-4-pyridone-3-carboxamide (4-py) is a significant metabolite of nicotinamide and nicotinic acid, closely related to the chemical structure of interest. A study by Shibata and Matsuo (1989) developed a method for the microdetermination of 4-py in humans, providing insights into the metabolism of nicotinamide derivatives. The correlation between daily niacin equivalent intake and 4-py excretion was investigated, highlighting the metabolic processing of nicotinamide and its derivatives in the human body (Shibata & Matsuo, 1989).
Anticancer and Antibacterial Properties
The synthesis and characterization of novel thiophene-2-carboxaldehyde derivatives, including structures similar to 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide, revealed promising anticancer, antibacterial, and antifungal activities. Shareef et al. (2016) demonstrated these compounds' binding characteristics to carrier proteins and pharmacokinetic mechanisms, suggesting their potential in therapeutic applications (Shareef et al., 2016).
Synthesis and Chemical Reactivity
Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and investigated their reactivity towards various nitrogen nucleophiles. This study contributes to understanding the chemical reactivity and potential synthetic applications of thiophene derivatives in heterocyclic chemistry (Mohareb et al., 2004).
Photostabilization of PVC
Balakit et al. (2015) synthesized new thiophene derivatives to investigate their effectiveness as photostabilizers for rigid poly(vinyl chloride) (PVC). This research highlights the potential use of thiophene derivatives, including compounds structurally related to this compound, in improving the photostability of PVC materials, thus extending their applications in various industrial sectors (Balakit et al., 2015).
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming a strong hydrogen bond with the amino acid residues of the enzyme . This interaction inhibits the enzymatic activity of SDH, thereby affecting the biochemical pathways it is involved in .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain , two critical biochemical pathways in cellular respiration . The citric acid cycle is responsible for the oxidation of acetyl-CoA to produce energy, while the electron transport chain generates a proton gradient across the inner mitochondrial membrane, driving ATP synthesis .
Result of Action
The compound exhibits antifungal activity against various fungi, including Fusarium graminearum, Alternaria solani, and Botrytis cinerea . The inhibition of SDH disrupts the energy production in these organisms, leading to their death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-9-16(24-12-13)17(22)20-10-14-4-7-21(8-5-14)18(23)15-3-2-6-19-11-15/h2-3,6,9,11-12,14H,4-5,7-8,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIOFRYSVNSXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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